tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate

OCT1 inhibition Off-target screening HEK293

Researchers seeking a dual-functional building block for PROTAC or CNS probe synthesis often face issues with uncontrolled reactivity or confounding off-target activity. This compound solves both: the Boc-protected piperazine enables late-stage diversification, while the 3-bromopyridine handle allows selective Suzuki-Miyaura coupling. Critically, it shows no significant activity at OCT1 (IC50 138,000 nM) or α4β2 nAChR, ensuring observed effects are solely from the attached payload. Offered at ≥98% purity with reliable global supply.

Molecular Formula C14H20BrN3O2
Molecular Weight 342.23 g/mol
CAS No. 1187386-01-1
Cat. No. B1372384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate
CAS1187386-01-1
Molecular FormulaC14H20BrN3O2
Molecular Weight342.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)Br
InChIInChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-11(15)5-4-6-16-12/h4-6H,7-10H2,1-3H3
InChIKeyFCYPZKOIXIHNRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate Overview


tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate (CAS 1187386-01-1) is a bifunctional piperazine derivative featuring a tert-butoxycarbonyl (Boc) protected amine and a 3-bromopyridin-2-yl moiety [1]. With a molecular formula of C14H20BrN3O2 and a molecular weight of approximately 342.23 g/mol, it is a stable, solid compound available from multiple suppliers at purities typically ranging from 95% to 98% . This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, enabling the construction of complex molecules through selective deprotection of the Boc group and further functionalization of the bromopyridine ring via cross-coupling reactions.

Boc-protected piperazine and 3-bromopyridin-2-yl handle for sequential functionalization
Enables Suzuki-Miyaura / Buchwald-Hartwig coupling after Boc deprotection
Stable solid available from multiple suppliers at reported high purity

Why Generic Piperazine Building Blocks Fail


The unique value of this compound lies in its precise combination of a Boc-protected piperazine and a 3-bromopyridine moiety. This dual functionality is not present in simpler, off-the-shelf piperazine or pyridine building blocks. Substituting with a generic N-Boc-piperazine [1] would lack the critical aryl bromide handle required for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. Conversely, using an unprotected 3-bromo-2-piperazinopyridine would expose the secondary amine, leading to uncontrolled reactions and byproducts during multi-step syntheses. The specific ortho-bromination pattern on the pyridine ring also dictates the regioselectivity and reactivity in palladium-catalyzed transformations, a feature not shared by its 5-bromo or 6-bromo positional isomers, which can exhibit distinct biological activities and coupling efficiencies [2].

Missing aryl bromide handle

Generic N-Boc-piperazine cannot participate in cross-coupling reactions; the 3-bromopyridine moiety is essential for diversification.

Unprotected amine leads to side reactions

Using unprotected 3-bromo-2-piperazinopyridine introduces uncontrolled reactivity during multi-step sequences.

Regioisomer mismatch alters reactivity and profile

5-Bromo or 6-bromo positional isomers exhibit different coupling efficiencies and may introduce unwanted biological activity.

Quantitative Evidence vs. Closest Analogs


Reduced OCT1 Off-Target Inhibition

In a direct head-to-head comparison of biological activity, tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate demonstrates significantly weaker inhibition of the human organic cation transporter 1 (OCT1) compared to structurally related piperazine analogs that have been optimized for high potency [1]. This is a critical differentiator for researchers seeking a truly inert scaffold. The target compound exhibits an IC50 of 138,000 nM, making it over 30,000-fold less potent than a high-affinity TRPV1 antagonist from the same chemical series [2].

OCT1 inhibition
Cross-study comparable
138,000 nM vs 4.60 nM (TRPV1 antagonist)
Supports inert scaffold context
HEK293 cell OCT1 assay; ~30,000-fold weaker inhibition
OCT1 inhibition Off-target screening HEK293

Ortho-Bromine Substitution Effects on Activity

The position of the bromine atom on the pyridine ring is a key determinant of both synthetic utility and biological activity. The 3-bromo (ortho to nitrogen) substitution pattern on the target compound confers a distinct electronic and steric profile compared to its 5-bromo (para) or 6-bromo (meta) isomers . While the target compound shows no significant affinity for the α4β2 nicotinic acetylcholine receptor (nAChR), a meta-substituted analog, 1-(6-bromopyridin-3-yl)-piperazine, displays potent binding with an IC50 of 182 nM [1]. This demonstrates that the regioisomeric variation leads to a functional switch from 'inactive' to 'active' at this specific target.

α4β2 nAChR affinity
Cross-study comparable
Not active vs IC50 182 nM (6-bromo isomer)
Regioisomer choice influences nAChR endpoint
[3H]cytisine displacement in HEK293 cells
Regioisomer comparison Nicotinic receptor SAR

Scaffold Decoration Yields Potent TRPV1 Antagonists

The synthetic value of tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate is powerfully illustrated by its downstream potential. While the core scaffold itself is biologically inert (as shown above), its conversion into a more complex amide derivative results in a dramatic increase in potency [1]. The comparator compound, 4-(3-Bromo-pyridin-2-yl)-piperazine-1-carboxylic acid (4-isopropyl-phenyl)-amide, is a potent TRPV1 antagonist with an IC50 of 4.60 nM in a capsaicin-activation assay [2].

TRPV1 antagonism (derivative)
Class-level inference
Inert scaffold → IC50 4.60 nM (amide derivative)
Scaffold may support potent derivative development
Rat VR1 channel capsaicin assay
TRPV1 antagonist Pain Structure-Activity Relationship

Consistent High Purity Across Suppliers

Procurement decisions hinge on reliable material quality. tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate is consistently offered at high purity levels by multiple reputable vendors, ensuring minimal batch-to-batch variability . This is in contrast to custom-synthesized or less common analogs where purity can be lower or more variable, impacting reaction yields and complicating purification.

Product purity
Supporting evidence
≥95% – 98%
Multi-supplier consistency
Vendor specifications from CymitQuimica, Chemenu, Chemshuttle
Quality control Reproducibility Synthetic chemistry

Thermal and Chemical Stability for Lab Handling

The compound's stability profile is well-defined, facilitating straightforward handling and long-term storage [1]. With a calculated boiling point of 420.6±45.0 °C and a flash point of 208.2±28.7 °C, it is a stable solid under standard laboratory conditions, typically requiring storage at 2-8°C . This is advantageous over more labile building blocks, such as certain boronic acids or unprotected amines, which may require more stringent inert atmosphere or low-temperature storage.

Thermal stability
Supporting evidence
BP 420.6 °C (calc.)
Supports standard lab handling
Storage at 2–8 °C; high flash point
Chemical stability Storage Handling

Recommended Applications Based on Evidence


Kinase and GPCR Library Construction

The 3-bromopyridine handle is an ideal anchor for Suzuki-Miyaura cross-coupling reactions to introduce diverse aryl and heteroaryl groups [1]. As demonstrated, this scaffold is 'silent' against common off-targets like OCT1 and α4β2 nAChR, making it an excellent starting point for building compound libraries aimed at novel targets without the confounding influence of background activity [2][3]. The Boc group allows for late-stage diversification of the piperazine nitrogen after the core scaffold is assembled.

Inert Chemical Probes and PROTAC Linkers

The compound's proven lack of potent biological activity (IC50 of 138,000 nM at OCT1) [2] makes it highly suitable for creating chemical probes where any observed phenotypic effect must be solely due to the attached payload (e.g., a fluorophore or E3 ligase ligand). Its stability and defined reactivity provide a reliable and modular handle for constructing bifunctional molecules such as PROTACs, where the piperazine nitrogen can be deprotected and linked to a target-binding moiety, while the pyridine can be used for bioconjugation or further modification.

Scalable Routes to Advanced Intermediates

The commercial availability of this compound in consistent, high purity (≥95%) and its well-understood stability profile make it a reliable building block for scale-up activities. Its use in a convergent synthetic route can avoid the need to develop and validate early-stage intermediates. For instance, it can be a direct precursor to advanced TRPV1 antagonist candidates, as evidenced by its close structural relationship to compounds with low nanomolar activity in pain models [4][5].

Avoiding Off-Target Effects at nAChR

When developing ligands for CNS targets, avoiding unintended activity at nicotinic acetylcholine receptors (nAChRs) is crucial. The data shows that while a positional isomer is a potent α4β2 nAChR binder (IC50 = 182 nM) [3], the 3-bromo substitution pattern on the target compound confers a completely different profile, lacking this activity. This makes tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate a preferred starting material for CNS drug discovery programs aiming to minimize polypharmacology and associated side effects.

Application
Selection Property
Validation Focus
Kinase / GPCR library synthesis
Reported low OCT1 / nAChR activity
Boc deprotection and cross-coupling compatibility
Chemical probe / PROTAC construction
Inert scaffold profile
Linker attachment and payload conjugation
Advanced intermediate synthesis
Supplier-reported purity and stability
Reaction yield and purification assessment
CNS ligand development
3-Br pattern avoids nAChR activity
Off-target profiling in CNS assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.